molecular formula C14H7ClFNO2 B6405378 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261925-03-4

3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6405378
CAS RN: 1261925-03-4
M. Wt: 275.66 g/mol
InChI Key: UDZBUFSVFBWWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% (3-CPA-95) is a synthetic organic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 349.5 g/mol and a melting point of 218-220 °C. 3-CPA-95 is used in a variety of scientific applications, including synthesis, analysis, and biochemistry. It is also used as a reagent in chemical reactions.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is commonly used as a reagent in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids, nucleosides, and peptides. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used in the study of biochemical and physiological processes, including enzyme kinetics and metabolic pathways.

Mechanism of Action

3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a catalyst in chemical reactions, allowing for the synthesis of various organic compounds. It can also act as a proton acceptor, allowing for the formation of new bonds between molecules. In addition, it can act as a nucleophile, allowing for the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and proteases, as well as inhibit the activity of certain hormones, such as corticotropin-releasing hormone. In addition, 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has been shown to modulate the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, and its use does not require the use of hazardous chemicals. In addition, it is a stable compound, and can be stored for long periods of time without degrading. The main limitation of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is that it is not soluble in water, and must be dissolved in an appropriate solvent before use.

Future Directions

There are a number of potential future directions for research involving 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in drug development. Additionally, further research is needed to determine the optimal conditions for its use in chemical synthesis and analysis. Furthermore, research into the potential toxicity of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is needed in order to ensure its safe use in laboratory experiments. Finally, further research is needed to develop more efficient methods for its synthesis and use.

Synthesis Methods

3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and 4-fluorobenzoic acid. The reaction is carried out in an aqueous medium at a temperature of 70-80 °C for 2-3 hours. The product is then isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-1-8(5-10(12)7-17)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZBUFSVFBWWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690769
Record name 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-03-4
Record name 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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